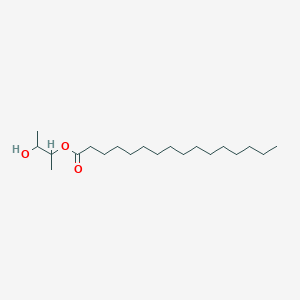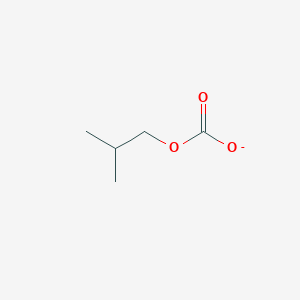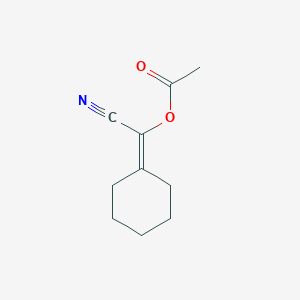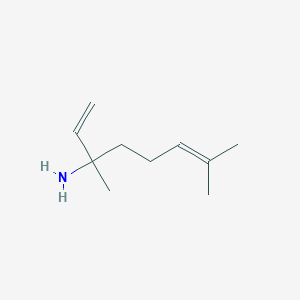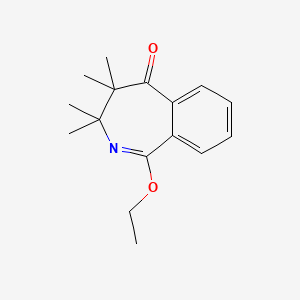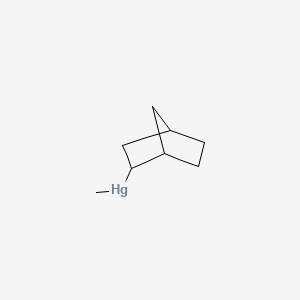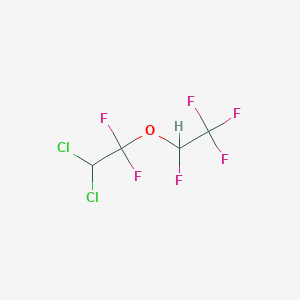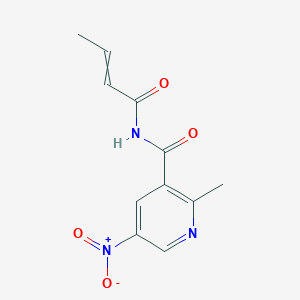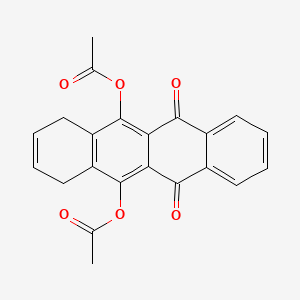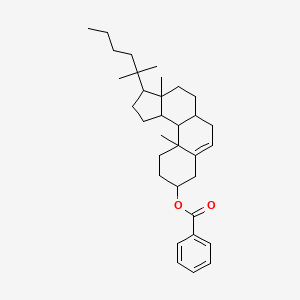![molecular formula C13H8Cl2F3NO B14617237 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 57478-17-8](/img/structure/B14617237.png)
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a phenoxy aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable aniline derivative in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, followed by further processing with p-toluenesulfonic acid in a polar solvent at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar in structure but lacks the phenoxy group.
2-Chloro-4-(trifluoromethyl)aniline: Another similar compound with a different substitution pattern.
Uniqueness
3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
57478-17-8 |
|---|---|
Molecular Formula |
C13H8Cl2F3NO |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
3-chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-5-7(13(16,17)18)1-3-11(9)20-12-4-2-8(19)6-10(12)15/h1-6H,19H2 |
InChI Key |
CVNKJXYWMRHAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
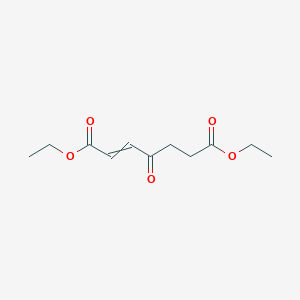
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
